FR900098 Exhibits Up to 9.6-Fold Greater Potency Against PfDXR In Vitro Compared to Fosmidomycin
In head-to-head enzyme inhibition assays using purified recombinant PfDXR, FR900098 demonstrates substantially greater potency than its parent compound, fosmidomycin. The IC₅₀ of FR900098 for PfDXR is reported as 23 nM [1], whereas fosmidomycin's IC₅₀ against the same target ranges from 64 nM to 220 nM across various studies [2]. This represents a 2.8- to 9.6-fold improvement in inhibitory activity for the N-acetyl derivative.
| Evidence Dimension | IC₅₀ against Plasmodium falciparum DXR (PfDXR) |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | Fosmidomycin (64 nM to 220 nM) |
| Quantified Difference | 2.8-fold to 9.6-fold lower IC₅₀ for FR900098 |
| Conditions | Inhibition of PfDXR assessed by reduction in NADPH oxidation in the presence of DOXP using UV-visible spectrophotometry |
Why This Matters
The significant increase in target engagement potency is a critical differentiator for researchers focused on optimizing DXR inhibition or exploring structure-activity relationships (SAR) in antimalarial drug development.
- [1] BindingDB. BDBM50459311 (FR900098) entry. IC₅₀: 23 nM against PfDXR. View Source
- [2] BindingDB. BDBM50028309 (Fosmidomycin) entry. IC₅₀: 64-220 nM against PfDXR. View Source
